molecular formula C12H8ClNO2 B8404658 4-(2-oxopyridin-1(2H)-yl)benzoyl chloride

4-(2-oxopyridin-1(2H)-yl)benzoyl chloride

Cat. No.: B8404658
M. Wt: 233.65 g/mol
InChI Key: RHTWWQATOWKPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-oxopyridin-1(2H)-yl)benzoyl chloride is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

4-(2-oxopyridin-1-yl)benzoyl chloride

InChI

InChI=1S/C12H8ClNO2/c13-12(16)9-4-6-10(7-5-9)14-8-2-1-3-11(14)15/h1-8H

InChI Key

RHTWWQATOWKPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Part A. To a solution of 4-iodomethylbenzoate is added 2-hydroxypyridine (1 eq), cesium carbonate (1.5 eq) followed by catalytic CuI. The reaction mixture is heated at 100° C. overnight, cooled, and quenched with water. The organics are extracted with ethyl acetate, dried, and evaporated to afford crude product which is purified via silica gel column chromatography (hexane:ethylacetate) to afford the coupled product. Part B. To the product from part A in THF is added LiOH (excess of 1 eq) and water. The reaction mixture is stirred at rt overnight and quenched with dilute HCl. The desired carboxylic acid intermediate is extracted with ethyl acetate, dried, and evaporated to afford the product. Part C. To the product from part B in dichloromethane is added 1 equivalent of thionyl chloride along with cat. DMF. The reaction mixture is stirred at rt overnight and concentrated to afford 4-(2-oxo-pyridin-1-yl)-benzoyl chloride. Part D. To a solution of 2-nitro-5-chloro-benzoylchloride in dichloromethane is added 2-amino-5-chloropyridine (1 eq) and DMAP (excess of 2 eq). The reaction mixture is stirred at rt overnight, quenched with water, and the organics extracted with ethylacetate and dried (magnesium sulfate). Evaporation affords the coupled product. Part E. The product from part A was dissolved in ethyl acetate. To this solution is added 3 equivalents of tin chloride, and the reaction mixture stirred at rt for 4 h. The reaction mixture is quenched with sat'd ammonium hydroxide solution and the organics extracted with ethyl acetate, dried, and evaporated to afford the anilino product. Part F. The product from part B was dissolved in dichloromethane and to this solution is added 4-(2-oxopyridin-1-yl)-benzoyl chloride (1 eq) and DMAP (excess of 2 eq). The reaction mixture is stirred at rt overnight, concentrated, and purified via reverse phase prep. HPLC (acetonitrile/water/TFA) to afford the title compound.
Name
4-iodomethylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(2-oxopyridin-1(2H)-yl)benzoic acid (1 g, 4.6 mmol) was ]mixed with 10 mL of 1,2-dichloroethane. To this suspension was added SOCl2 (6 mL), and the mixture was refluxed for 1.5 h. The mixture was reduced in vacuo. The remaining traces of SOCl2 were removed by adding 1,2-dichloroethane (2×5 mL) and evaporating to dryness to yield 4-(2-oxopyridin-1(2H)-yl)benzoyl chloride as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.